4-[(Z)-1-(dimethylamino)-2-(4-methylpiperazino)ethylidene]-2-phenyl-1,3-oxazol-5-one
Description
This compound features a 1,3-oxazol-5-one core substituted with a phenyl group at position 2 and a (Z)-configured ethylidene side chain at position 2. The ethylidene moiety is further modified with dimethylamino and 4-methylpiperazino groups, conferring both lipophilic and hydrophilic properties.
Properties
IUPAC Name |
(4Z)-4-[1-(dimethylamino)-2-(4-methylpiperazin-1-yl)ethylidene]-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-20(2)15(13-22-11-9-21(3)10-12-22)16-18(23)24-17(19-16)14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3/b16-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESPXOJBGIZSPC-NXVVXOECSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=C2C(=O)OC(=N2)C3=CC=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C/C(=C/2\C(=O)OC(=N2)C3=CC=CC=C3)/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(Z)-1-(dimethylamino)-2-(4-methylpiperazino)ethylidene]-2-phenyl-1,3-oxazol-5-one, a compound with significant structural complexity, has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes an oxazole ring and piperazine moiety, contributing to its diverse biological interactions. Its molecular formula is with a molecular weight of 475.54 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily in the fields of antimicrobial, anti-inflammatory, and anticancer properties. Below are detailed findings regarding its biological activities.
Antimicrobial Activity
Studies have shown that derivatives of this compound possess notable antimicrobial properties. For instance, research on related oxazolones has demonstrated efficacy against a range of bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Bacillus subtilis | Moderate |
| Pseudomonas aeruginosa | Good |
| Klebsiella pneumoniae | Moderate |
| Staphylococcus aureus | Good |
| Escherichia coli | Weak |
The antibacterial activity was assessed using the disc diffusion method, indicating varying levels of effectiveness depending on the specific derivative and its substituents .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This mechanism could be crucial for developing treatments for chronic inflammatory diseases.
Anticancer Potential
Preliminary studies indicate that this compound may exhibit anticancer properties. In cell line assays, the compound demonstrated cytotoxic effects against various cancer types, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The oxazole ring facilitates binding to enzymes or receptors, leading to inhibition or modulation of biological pathways. For example, it may act as an enzyme inhibitor in metabolic pathways relevant to bacterial growth or cancer cell proliferation.
Case Studies
Several case studies have highlighted the compound's potential:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity against seven pathogenic bacteria using varying concentrations of the compound. Results indicated significant zones of inhibition for several strains, particularly Staphylococcus aureus and Pseudomonas aeruginosa .
- Anti-inflammatory Mechanism Investigation : In vitro assays showed that the compound could reduce levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting a potential role in managing inflammatory responses.
- Cytotoxicity Assay : A cytotoxicity assay using MTT reduction demonstrated that the compound reduced cell viability in cancer cell lines by over 50% at concentrations above 10 µM after 48 hours of exposure .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
a. (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one ()
- Structure : Shares the 1,3-oxazol-5-one core but substitutes the ethylidene side chain with a benzylidene group.
- Properties: The benzylidene group enhances π-π stacking but reduces solubility compared to the target compound’s piperazino group. Crystallographic studies reveal planar geometry, favoring solid-state stability .
- Applications : Used as a fluorescent probe due to extended conjugation.
b. (5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one ()
- Structure: Replaces oxazolone with a thiazolidinone core and introduces a sulfanylidene group.
- Properties: The thiazolidinone ring increases hydrogen-bonding capacity, while the ethoxy group improves membrane permeability. Molecular weight (≈450 g/mol) is higher than the target compound (≈370 g/mol) .
Substituent Effects
a. (4Z)-4-[1-(2-(1H-Imidazol-4-yl)ethylamino)ethylidene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one ()
- Structure : Pyrazol-3-one core with imidazole and nitrophenyl substituents.
- Properties : The nitro group enhances electrophilicity, making it reactive in nucleophilic environments. Imidazole improves metal-binding capacity, relevant for enzyme inhibition .
b. 4-[(Z)-(2-Furyl)(2-naphthylamino)methyl-ene)]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one ()
- Structure: Furyl and naphthylamino groups introduce steric bulk and extended aromaticity.
- Properties: Naphthylamino substitution increases lipophilicity (logP ≈ 4.2) compared to the target compound (logP ≈ 2.8), affecting bioavailability .
Pharmacological Potential
a. 4-[2-(Dimethylamino)ethyl]phenol Derivatives ()
- Structure: Phenolic compounds with dimethylaminoethyl chains.
- Properties: The dimethylamino group enhances solubility via protonation at physiological pH. Similar to the target compound’s dimethylamino group, this feature is exploited in drug design (e.g., tamoxifen analogs) .
b. Gancaonin and Penicimenolidyu B ()
Comparative Data Table
Research Implications
- Synthetic Routes : The target compound’s ethylidene side chain may be synthesized via condensation reactions similar to those in , which describes hydrazone formation with diazonium salts .
- Biological Activity: The 4-methylpiperazino group likely enhances blood-brain barrier penetration compared to purely aromatic analogs (e.g., ). This feature is critical for CNS-targeted drugs .
- Crystallography : Tools like SHELXL and ORTEP-3 () are essential for confirming the Z-configuration and intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
